N-[(3,4-Difluorophenyl)methyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKNBXNLDJXYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634906 | |
| Record name | N-[(3,4-Difluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-81-7 | |
| Record name | 3,4-Difluoro-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823189-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3,4-Difluorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the formation of a Schiff base between 3,4-difluorobenzaldehyde and isopropylamine in a polar aprotic solvent such as methanol or dichloromethane. Sodium cyanoborohydride (NaBH3CN) is then introduced as a selective reducing agent, which preferentially targets the imine bond without reducing aromatic fluorine substituents. Typical conditions involve stirring the reaction mixture at room temperature for 12–24 hours, followed by neutralization and extraction.
For example, a protocol adapted from pyridopyrimidine syntheses involves combining 3,4-difluorobenzaldehyde (1.0 equiv) with excess isopropylamine (1.2 equiv) in methanol, followed by gradual addition of NaBH3CN (1.5 equiv). The reaction is quenched with aqueous ammonium chloride, and the product is isolated via extraction with ethyl acetate. Purification by silica gel chromatography using a gradient of hexane/ethyl acetate yields the target compound in 65–75% purity.
Optimization and Challenges
Key challenges include minimizing over-reduction of the aldehyde and suppressing the formation of tertiary amines. Excess isopropylamine ensures complete conversion of the aldehyde while avoiding self-condensation. Additionally, maintaining a slightly acidic pH (via acetic acid) enhances imine formation kinetics. Recent advancements in flow chemistry have enabled higher yields (up to 82%) by ensuring precise stoichiometric control and continuous removal of water.
Alkylation of Isopropylamine with (3,4-Difluorophenyl)methyl Halides
Alkylation of primary amines with benzyl halides offers an alternative route to this compound. This method involves nucleophilic substitution, where isopropylamine displaces the halide from (3,4-difluorophenyl)methyl bromide or chloride.
Procedure and Reagents
A representative procedure involves reacting (3,4-difluorophenyl)methyl bromide (1.0 equiv) with isopropylamine (2.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The use of a bulky base such as diisopropylethylamine (DIPEA) mitigates polyalkylation by deprotonating the amine and facilitating a single substitution. After stirring for 6–8 hours, the mixture is diluted with water, and the product is extracted into dichloromethane. Solvent evaporation and column chromatography yield the secondary amine with 55–60% efficiency.
Limitations and Mitigation Strategies
A major drawback of this method is the propensity for over-alkylation, leading to tertiary amine byproducts. Strategies to circumvent this include:
-
Large excess of isopropylamine (3–4 equiv) to drive the reaction toward monoalkylation.
-
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems.
-
Low-temperature conditions (0–5°C) to slow the kinetics of secondary substitution.
Alternative Synthetic Routes
Grignard Addition to Nitriles
Adapting methodologies from CeCl3-mediated syntheses, (3,4-difluorophenyl)acetonitrile can be treated with methylmagnesium bromide (MeMgBr) to form (3,4-difluorophenyl)acetone. Subsequent reductive amination with isopropylamine and NaBH3CN yields the target compound. However, this multi-step approach suffers from moderate overall yields (40–50%) due to intermediate purification requirements.
Leuckart-Wallach Reaction
The Leuckart reaction offers a solvent-free route by heating (3,4-difluorophenyl)acetone with ammonium formate at 160–180°C. This one-pot method generates the secondary amine via formamide intermediates, but regioselectivity issues and side-product formation limit its practicality.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Difluorophenyl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction typically produces amine derivatives.
Scientific Research Applications
N-[(3,4-Difluorophenyl)methyl]propan-2-amine exhibits significant biological activity, particularly in neuropharmacology. Its structural characteristics suggest potential interactions with various biological targets:
Potential Applications Include :
- Neuropharmacological Studies : The compound is being investigated for its effects on neurotransmitter systems and potential applications in treating neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest it may have antidepressant-like effects due to its influence on serotonin and norepinephrine pathways.
Research Applications
The unique properties of this compound make it a candidate for various research applications:
- Pharmaceutical Development : As an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.
- Chemical Biology : Investigating its role as a probe in biological systems to understand molecular interactions at the cellular level .
Case Study 1: Ticagrelor Synthesis
This compound is a key intermediate in the synthesis of ticagrelor, a potent P2Y12 receptor antagonist used for preventing thrombotic events. The synthesis involves several steps where this compound acts as a precursor, showcasing its importance in drug development .
| Compound | Role | Application |
|---|---|---|
| Ticagrelor | Active Pharmaceutical Ingredient | Antiplatelet therapy for cardiovascular diseases |
| This compound | Intermediate | Essential for ticagrelor synthesis |
Case Study 2: Neuropharmacological Research
Research into the neuropharmacological effects of this compound has shown promising results in modulating neurotransmitter levels. Studies indicate that compounds with similar structures often exhibit enhanced binding affinities to serotonin receptors, suggesting potential antidepressant properties.
Mechanism of Action
The mechanism of action of N-[(3,4-Difluorophenyl)methyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylmethylpropan-2-amines
N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine (CAS 1016717-82-0)
- Molecular Formula : C₁₀H₁₃BrFN
- Molecular Weight : 246.12 g/mol
- Key Differences : Replacement of one fluorine atom with bromine increases molecular weight by ~75 g/mol. Bromine’s larger atomic radius and polarizability may alter steric interactions and binding kinetics compared to fluorine .
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
- Molecular Formula : C₁₁H₁₄F₃N
- Molecular Weight : 217.23 g/mol
- However, its bulkiness could reduce binding specificity in sterically constrained environments .
1-(3,4-Dimethoxyphenyl)propan-2-amine (CAS 120-26-3)
Extended Backbone and Functionalized Derivatives
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Molecular Formula : C₁₇H₁₈FN₅
- Molecular Weight : 311.36 g/mol
- Key Differences : The propan-1-amine backbone and addition of imidazole-pyrimidine groups create a larger, more complex structure. This compound’s extended aromatic system may enhance π-π stacking interactions but reduce solubility .
N-((3,5-Diethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine
- Molecular Formula : C₂₅H₃₁N
- Molecular Weight : 345.52 g/mol
- Key Differences : The naphthalene and diethylphenyl groups introduce significant steric bulk, likely impacting pharmacokinetics (e.g., absorption and metabolism). This compound’s synthesis involved reductive amination with TiCl₄, highlighting divergent synthetic routes compared to simpler phenylmethyl analogs .
Pharmacologically Active Analogs
BW 723C86 (1-[5-(2-Thienylmethoxy)-1H-3-indolyl]propan-2-amine)
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances dipole interactions, while bromine’s polarizability may favor van der Waals interactions.
- Methoxy vs. Trifluoromethyl : Methoxy groups increase solubility via hydrogen bonding, whereas -CF₃ enhances lipophilicity but may reduce aqueous solubility .
Data Tables
Table 1. Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Key Substituents |
|---|---|---|---|---|
| N-[(3,4-Difluorophenyl)methyl]propan-2-amine | C₉H₁₁F₂N | 171.19 | Liquid | 3,4-Difluorophenyl |
| N-[(3-Bromo-4-fluorophenyl)methyl]propan-2-amine | C₁₀H₁₃BrFN | 246.12 | Not reported | 3-Bromo-4-fluorophenyl |
| (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine | C₁₁H₁₄F₃N | 217.23 | Not reported | 4-Trifluoromethylphenyl |
Biological Activity
N-[(3,4-Difluorophenyl)methyl]propan-2-amine, an organic compound with a distinct molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available literature.
Chemical Structure and Properties
The compound features a propan-2-amine backbone with a 3,4-difluorophenyl substituent. Its molecular formula is , and it possesses unique chemical properties that enhance its interaction with biological targets. The difluorophenyl group is particularly significant as it may influence the compound's binding affinity and selectivity towards various receptors and enzymes.
The biological activity of this compound is primarily attributed to its interactions at the molecular level. Key mechanisms include:
- Hydrogen Bonding : The presence of functional groups allows for the formation of hydrogen bonds with target proteins, facilitating binding.
- Hydrophobic Interactions : The difluorophenyl moiety enhances hydrophobic interactions, potentially increasing the compound's affinity for lipid membranes and protein binding sites.
- Modulation of Biochemical Pathways : By interacting with specific enzymes or receptors, the compound may alter biochemical pathways associated with various physiological processes.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds have been observed to halt cell cycle progression at specific phases (G1/S or G2/M), leading to reduced proliferation.
- Caspase Activation : Induction of apoptosis has been linked to the activation of caspases, critical enzymes in programmed cell death.
Table 1 summarizes some relevant findings on similar compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.31 | Apoptosis induction |
| Compound B | SK-MEL-5 | 1.76 | Cell cycle arrest |
| Compound C | DLD-1 | 3.67 | Caspase activation |
Neuroprotective Effects
The compound has also been studied for neuroprotective effects against oxidative stress. In vitro studies using neuronal cell lines have shown that this compound can reduce cell death induced by oxidative agents like H₂O₂. This effect may be mediated through:
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative damage.
- Cholinesterase Inhibition : Similar compounds have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, which could enhance cholinergic neurotransmission.
Case Studies and Research Findings
Several studies have focused on the pharmacological characterization of this compound and its analogs. For example:
- Study on Anticancer Activity : A recent investigation reported that derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating IC50 values ranging from 0.30 µM to 3.67 µM depending on the specific derivative and cell type tested .
- Neuroprotective Study : In a neuroprotective assay, a derivative showed a protective effect against H₂O₂-induced neurotoxicity in PC12 cells, achieving a reduction in cell death by approximately 53% compared to untreated controls .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 3,4-Difluorobenzyl bromide, NaN₃, DMF, 80°C | 65–70 | ≥95% |
| 2 | DIBAL, THF, −78°C → RT | 80–85 | ≥98% |
Advanced: How can structural ambiguities in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
Ambiguities in electron density maps or bond lengths often arise from disorder or dynamic effects. Use the following approach:
- Data Collection: Acquire high-resolution (<1.0 Å) X-ray diffraction data at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For macromolecular analogs, SHELXPRO or OLEX2 interfaces allow integration with density modification tools .
- Validation: Cross-validate with spectroscopic data (e.g., ¹⁹F NMR) to confirm fluorine positions. Discrepancies >0.05 Å in bond lengths warrant re-examination of torsion restraints .
Example Workflow:
Solve initial structure with SHELXD.
Refine using SHELXL with TWIN/BASF commands for twinned data.
Validate geometric parameters using PLATON/ADDSYM .
Basic: What analytical techniques are critical for assessing purity and stability of this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column with a gradient of acetonitrile/water (+0.1% formic acid) to detect impurities (e.g., unreacted benzyl halides or oxidation byproducts). Monitor for degradation under accelerated stability conditions (40°C/75% RH) .
- ¹⁹F NMR: Quantify fluorine-containing impurities (e.g., residual 3,4-difluorobenzyl bromide) with a sensitivity limit of ~0.1% .
- Elemental Analysis: Confirm C, H, N, F content within ±0.3% of theoretical values.
Q. Table 2: Common Impurities and Limits
| Impurity | Relative Retention Time | Maximum Limit (%) |
|---|---|---|
| 3,4-Difluorobenzyl bromide | 0.42 | 0.15 |
| Propan-2-amine dimer | 1.08 | 0.20 |
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Structural Modifications: Vary the fluorine substitution pattern (e.g., 2,4-difluoro vs. 3,4-difluoro) or replace the propan-2-amine with bulkier groups (e.g., cyclopropylamine) to assess steric effects.
- Biological Assays: Use serotonin receptor binding assays (e.g., 5-HT₁A/₂A) for functional screening, as fluorinated arylalkylamines often target GPCRs .
- Computational Modeling: Perform docking studies with AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis (e.g., F346A mutations in 5-HT receptors) .
Key Finding:
In analogs like (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, enantiomeric purity (>99% ee) significantly impacts receptor selectivity (e.g., 10-fold higher 5-HT₁A affinity vs. racemic mixtures) .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for volatile intermediates (e.g., benzyl bromides) .
- Waste Disposal: Neutralize acidic/basic waste with 10% NaOH or HCl before segregating into halogenated waste containers .
- Emergency Measures: Maintain 10% sodium bicarbonate solution for skin contact and ensure eyewash stations are accessible .
Advanced: How to resolve discrepancies between computational and experimental spectroscopic data?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and calculate ¹³C/¹⁹F NMR shifts using Gaussian or ORCA. Discrepancies >2 ppm suggest conformational flexibility or solvent effects .
- Dynamic NMR: Perform variable-temperature ¹H NMR (e.g., −60°C to 50°C) to detect hindered rotation in the benzylamine group .
Case Study:
For N-[(2-Fluorophenyl)methyl] analogs, computed ¹⁹F NMR shifts deviated by 1.5 ppm due to π-stacking interactions not modeled in DFT. Experimental validation via X-ray crystallography confirmed these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
